2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy groups attached to a benzimidoyl chloride structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluoroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting intermediate is then treated with thionyl chloride to form the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Chemical Reactions Analysis
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride can be compared with other similar compounds, such as:
- 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-3-fluoro-N-methoxybenZimidoyl chloride
- 2-Bromo-3-fluoro-N-hydroxybenZimidoyl chloride
These compounds share similar structural features but differ in the position and nature of substituents. The unique combination of chloro, fluoro, and hydroxy groups in this compound gives it distinct reactivity and applications .
Properties
Molecular Formula |
C7H4Cl2FNO |
---|---|
Molecular Weight |
208.01 g/mol |
IUPAC Name |
2-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-6-4(7(9)11-12)2-1-3-5(6)10/h1-3,12H |
InChI Key |
WCCGPXDOZPMIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.